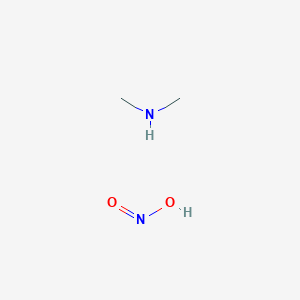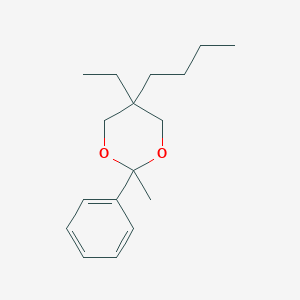
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including butyl, ethyl, methyl, and phenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method is the acetalization of a ketone or aldehyde with 1,3-propanediol under acidic conditions. The reaction is often carried out in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus, ensures high yields and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: The parent compound with a simpler structure.
1,3-Dioxolane: A related compound with a five-membered ring.
2-Phenyl-1,3-dioxane: A similar compound with a phenyl substituent but lacking the butyl and ethyl groups.
Uniqueness
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to its combination of substituents, which confer specific chemical and physical properties. The presence of butyl, ethyl, methyl, and phenyl groups makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
6414-20-6 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-4-6-12-17(5-2)13-18-16(3,19-14-17)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI-Schlüssel |
OXRWIXJWYWOSQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COC(OC1)(C)C2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


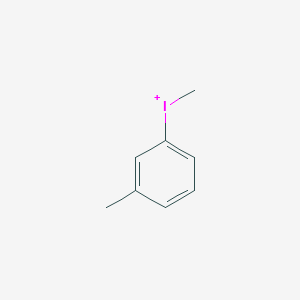
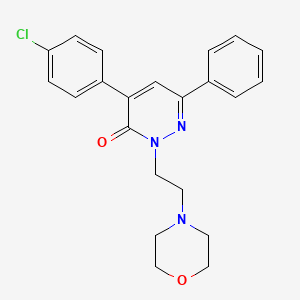

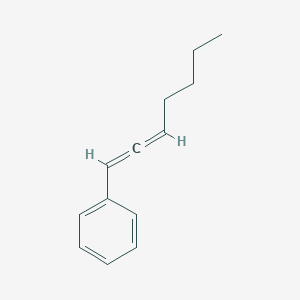
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
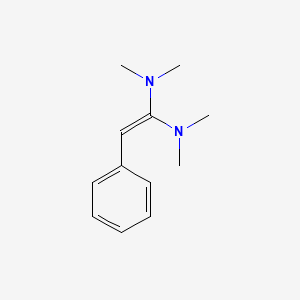


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
